6-Fluoro-2,4-dimethylquinoline
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Overview
Description
6-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative with the molecular formula C11H10FN. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a fluorine atom in its structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4-dimethylquinoline typically involves the cyclization of para-fluoroaniline with acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which leads to the formation of the desired quinoline derivative. The reaction conditions include a weight ratio of para-fluoroaniline to para-toluenesulfonic acid of 1: (0.01-2), and the removal of water generated during the reaction by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods
For large-scale industrial production, the same synthetic route can be employed with slight modifications to enhance yield and safety. The process involves using standard industrial equipment and ensuring the reaction is carried out under controlled conditions to maximize the conversion rate and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reactions: Reagents such as dienophiles and dienes are used, with the reaction conditions varying depending on the specific cycloaddition being performed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties depending on the substituents introduced .
Scientific Research Applications
6-Fluoro-2,4-dimethylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting bacterial and viral infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Uniqueness
6-Fluoro-2,4-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups in the quinoline ring enhances its stability and reactivity, making it a valuable compound for various applications. Compared to other similar compounds, it offers a balance of chemical reactivity and biological activity, making it suitable for diverse research and industrial uses .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
6-fluoro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
UETBBNLSDXQEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
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